molecular formula C22H22FN6OPS B15138944 Cdk7-IN-26

Cdk7-IN-26

Cat. No.: B15138944
M. Wt: 468.5 g/mol
InChI Key: DHZKWPMYADCRCR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk7-IN-26 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves scaling up the reactions while ensuring safety, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Cdk7-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Cdk7-IN-26 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C22H22FN6OPS

Molecular Weight

468.5 g/mol

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(3S,5S)-5-fluoropiperidin-3-yl]amino]thieno[3,2-d]pyrimidin-4-yl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H22FN6OPS/c1-31(2,30)20-12(8-24)3-4-15-16(11-26-18(15)20)19-21-17(5-6-32-21)28-22(29-19)27-14-7-13(23)9-25-10-14/h3-6,11,13-14,25-26H,7,9-10H2,1-2H3,(H,27,28,29)/t13-,14-/m0/s1

InChI Key

DHZKWPMYADCRCR-KBPBESRZSA-N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)N[C@H]5C[C@@H](CNC5)F)C#N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC4=C3SC=C4)NC5CC(CNC5)F)C#N

Origin of Product

United States

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